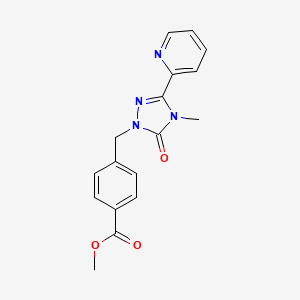

![molecular formula C20H16ClN3OS B2993735 N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide CAS No. 477859-44-2](/img/structure/B2993735.png)

N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

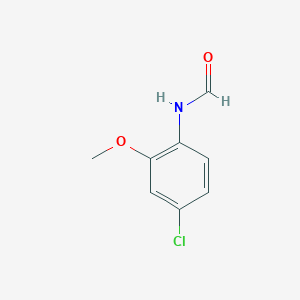

“N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide” is a chemical compound with the molecular formula C20H16ClN3OS . It has an average mass of 381.879 Da and a monoisotopic mass of 381.070251 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 20 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Antifolate Inhibitors and Antitumor/Antibacterial Agents

One significant application involves the use of pyrimidine derivatives as nonclassical antifolate inhibitors of thymidylate synthase (TS), showcasing their potential as antitumor and/or antibacterial agents. These compounds, including variants with substitutions at the 5-position, such as 4'-chlorophenyl, exhibit potency against human TS, suggesting their relevance in developing treatments for various cancers and bacterial infections. The synthesis approach for these compounds involves an oxidative addition reaction, demonstrating their chemical versatility and potential for therapeutic application (Gangjee et al., 1996).

Synthesis of Heterocycles

Another research avenue explores new routes to heterocycles via the sulphenylation of unsaturated amides, including N-allyl derivatives. This method affords various cyclic products and demonstrates the chemical flexibility of pyrimidine derivatives in synthesizing diverse heterocyclic structures, which could have multiple applications in medicinal chemistry and materials science (Samii et al., 1987).

Asymmetric Synthesis

Research also delves into asymmetric synthesis, where pyrimidine derivatives serve as substrates for reactions yielding products with high enantiomeric excess. This aspect underscores the potential of such compounds in stereoselective synthesis, which is crucial for creating pharmaceuticals with specific activity profiles (Frank & Gais, 1998).

Polymer and Material Science

Pyrimidine derivatives are investigated for their utility in creating transparent polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, making them suitable for various applications in the materials science domain, such as in optoelectronics and as components in specialized coatings (Tapaswi et al., 2015).

Biological Activity

Furthermore, the synthesis and characterization of novel 5-methyl-4-thiopyrimidine derivatives, varying in the substituent at the 5-position of the pyrimidine ring, have been explored. These compounds exhibit different features in hydrogen-bond interactions and have been assessed for cytotoxicity against various cell lines, indicating their potential in designing new therapeutic agents (Stolarczyk et al., 2018).

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-2-phenyl-N-prop-2-enylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3OS/c1-2-12-22-19(25)17-13-23-18(14-6-4-3-5-7-14)24-20(17)26-16-10-8-15(21)9-11-16/h2-11,13H,1,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCDJVKDMFPXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B2993652.png)

![1-(2-Chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2993655.png)

![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2993660.png)

![(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL](/img/no-structure.png)

![3-{N-[4-(3-carboxy-3-piperidylpropanoylamino)phenyl]carbamoyl}-2-piperidylprop anoic acid](/img/structure/B2993670.png)

![2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2993675.png)